3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nitrile-containing molecules and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile is not fully understood, but it is believed to act by modulating the activity of specific molecular targets, including ion channels and neurotransmitter receptors. 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to inhibit the activity of certain ion channels, which may contribute to its anti-cancer properties. Additionally, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been shown to modulate the activity of certain neurotransmitter receptors, which may have potential therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects:
3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, improvement of glucose metabolism and insulin sensitivity, and modulation of neurotransmitter activity. These effects are believed to be mediated by the compound's ability to target specific molecular pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile in lab experiments is its specificity for certain molecular targets, which allows for more precise modulation of cellular processes. Additionally, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile in lab experiments is its relatively low solubility, which may affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Additionally, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile may have potential applications in other diseases beyond cancer, diabetes, and neurological disorders, which warrant further investigation.
Synthesemethoden
The synthesis of 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile involves several steps, including the reaction of 3-chloro-2-nitrobenzonitrile with 4-pyrrolidin-1-ylpiperidine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis. In diabetes research, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurological disorders, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to modulate the activity of certain neurotransmitters, which may have potential therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c17-15-5-3-4-13(12-18)16(15)20-10-6-14(7-11-20)19-8-1-2-9-19/h3-5,14H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIGJICNFHXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=C(C=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.